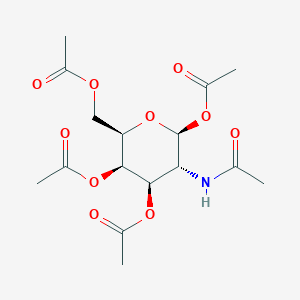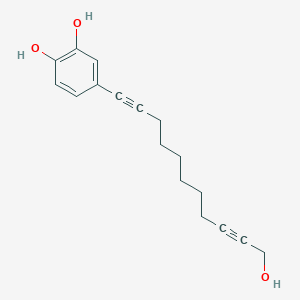
4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a group of Israeli scientists led by Raphael Mechoulam, who is also credited with the discovery of THC, the primary psychoactive component of cannabis. HU-210 is considered to be one of the most potent synthetic cannabinoids, with effects that are similar to those of THC but much stronger.
Mécanisme D'action
4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol acts on the endocannabinoid system, which is a complex signaling network that regulates a wide range of physiological processes, including pain, inflammation, mood, appetite, and memory. It binds to the CB1 and CB2 receptors, which are located throughout the body and brain, and activates them to produce its effects.
Effets Biochimiques Et Physiologiques
4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, suppress seizures, and protect against brain damage caused by ischemia and other insults. It has also been shown to have anti-cancer properties, although more research is needed to fully understand its potential in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol is its potency, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency also makes it difficult to work with, as small variations in dosage can have significant effects on its activity. Additionally, its synthetic nature and potential for abuse make it a controlled substance in many countries, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol and other synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions. Another area of interest is the study of the potential risks associated with synthetic cannabinoids, including their potential for abuse and addiction. Finally, more research is needed to fully understand the mechanisms underlying the pharmacological effects of 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol and other synthetic cannabinoids, which could lead to the development of new and more effective drugs for a wide range of medical conditions.
Méthodes De Synthèse
4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol is synthesized from olivetol and the alkyne undec-10-yn-1-ol. The reaction is carried out in the presence of a strong base, typically potassium hydroxide, and a palladium catalyst. The resulting product is purified by column chromatography to yield 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol in its pure form.
Applications De Recherche Scientifique
4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, anti-convulsant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, epilepsy, and neurodegenerative diseases.
Propriétés
Numéro CAS |
106853-39-8 |
|---|---|
Nom du produit |
4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol |
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
4-(11-hydroxyundeca-1,9-diynyl)benzene-1,2-diol |
InChI |
InChI=1S/C17H20O3/c18-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16(19)17(20)14-15/h11-12,14,18-20H,1-6,13H2 |
Clé InChI |
SDOQBZFUPTZUSG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#CCCCCCCC#CCO)O)O |
SMILES canonique |
C1=CC(=C(C=C1C#CCCCCCCC#CCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
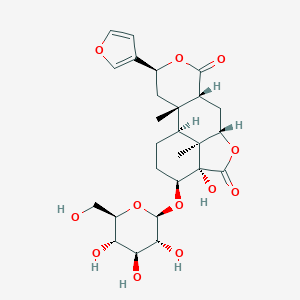
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
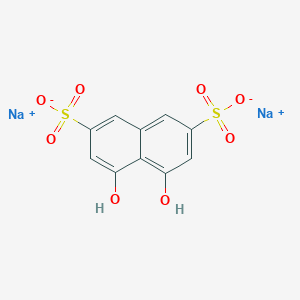
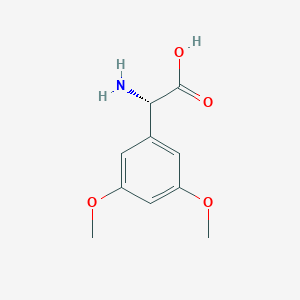
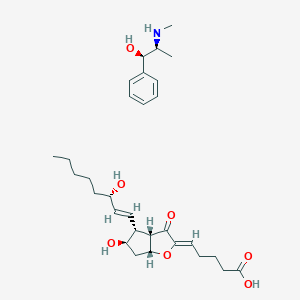
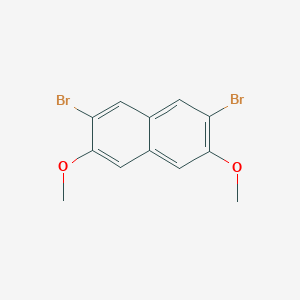
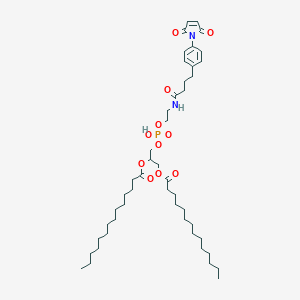
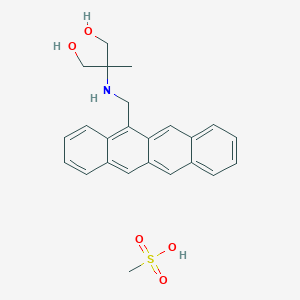
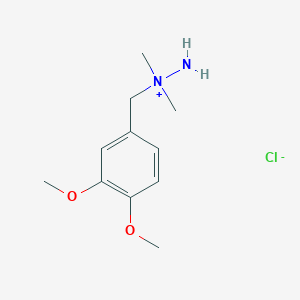
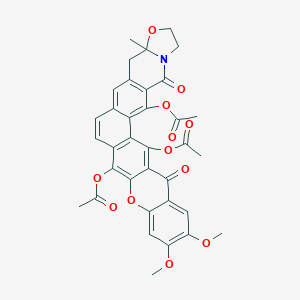

![Formamide, [14C]](/img/structure/B8465.png)
